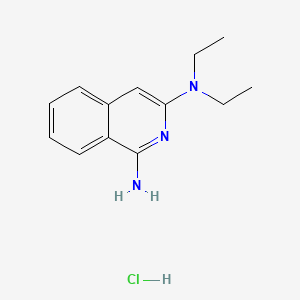
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(diethylamino)isoquinoline typically involves the nucleophilic displacement of chloro derivatives of isoquinoline with amines . Another method involves the reaction of amines with 2-cyanobenzyl cyanide precursors
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as alkyl-aryl ketones and organic cyanides, which are transformed through a series of reactions involving nucleophilic displacement and cyclization .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(diethylamino)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced isoquinoline derivatives .
Scientific Research Applications
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-3-(diethylamino)isoquinoline involves its interaction with various molecular targets and pathways. For example, some isoquinoline derivatives are known to inhibit enzymes such as tyrosine kinase and dihydrofolate reductase, which are involved in cancer cell proliferation . The compound’s biological activity is influenced by its ability to interact with cell membranes and its spatial structure .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminoisoquinoline: This compound has similar structural features and biological activities.
4-Aminoquinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicine.
2,4-Diaminoquinazoline: Known for its use as an anticancer agent and enzyme inhibitor.
Uniqueness
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37989-09-6 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
3-N,3-N-diethylisoquinoline-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-16(4-2)12-9-10-7-5-6-8-11(10)13(14)15-12;/h5-9H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
GGQMMRXTAJMPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=CC=CC=C2C(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


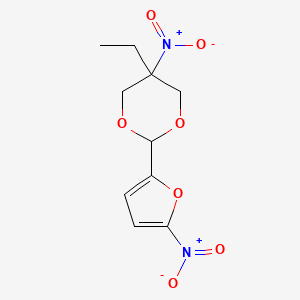
![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

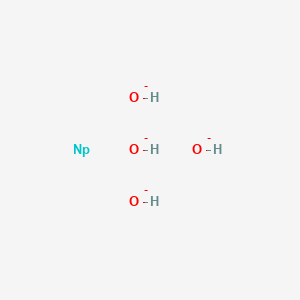
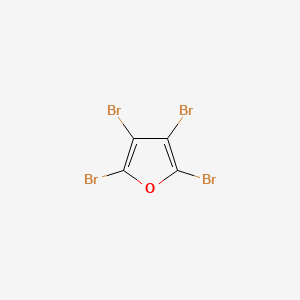
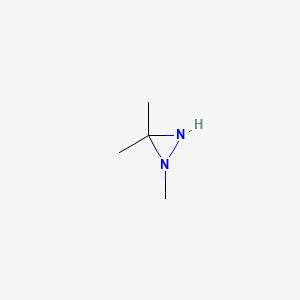
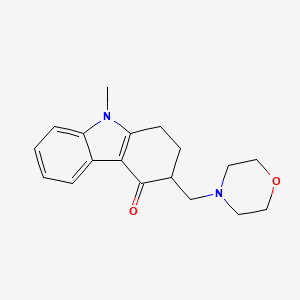
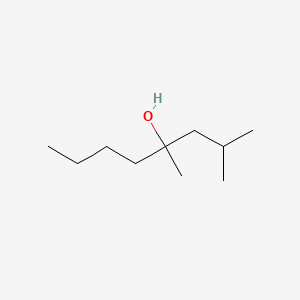
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
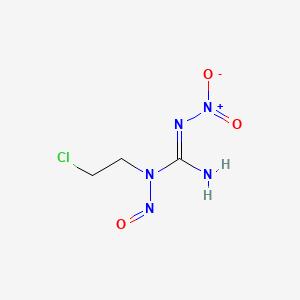


![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
